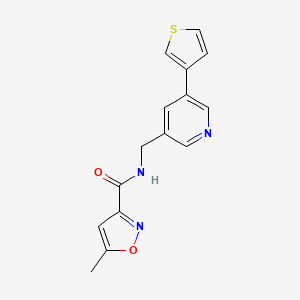

5-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a heterocyclic compound that contains multiple functional groups, including a thiophene ring, a pyridine ring, and an isoxazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide typically involves multi-step reactions starting from commercially available precursorsSpecific reaction conditions, such as the use of palladium catalysts and appropriate solvents, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency .

化学反应分析

Types of Reactions

5-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to piperidine derivatives.

Substitution: The isoxazole ring can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, and various substituted isoxazoles .

科学研究应用

5-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a kinase inhibitor and its role in signal transduction pathways.

Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs)

作用机制

The mechanism of action of 5-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival .

相似化合物的比较

Similar Compounds

Thiophene Derivatives: Compounds like Tipepidine and Tioconazole contain the thiophene nucleus and exhibit similar biological activities.

Pyridine Derivatives: Compounds such as Nicotinamide and Pyridoxine share the pyridine ring and have diverse pharmacological properties.

Isoxazole Derivatives: Compounds like Clonixin and Oxaprozin contain the isoxazole ring and are known for their anti-inflammatory effects

Uniqueness

5-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties. This structural complexity allows for versatile applications in various fields of research and industry .

生物活性

5-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure includes an isoxazole ring, a thiophene ring, and a pyridine ring, which contribute to its diverse biological activities. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H13N3O2S |

| Molecular Weight | 301.35 g/mol |

| InChI Key | APTPIHRFFAEWAZ-UHFFFAOYSA-N |

The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors, influencing processes such as cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that derivatives of the compound exhibit significant anticancer properties. For instance, a study tested related compounds against various human cancer cell lines, including MCF-7 (breast), A549 (lung), DU-145 (prostate), and MDA MB-231 (breast) using the MTT assay. The results demonstrated varying degrees of cytotoxicity, with some derivatives showing effectiveness comparable to standard chemotherapeutic agents like etoposide.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A comprehensive study examined 248 natural or synthesized alkaloids for their antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. Some derivatives of the compound showed moderate to good antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against various pathogens, including Staphylococcus aureus and Escherichia coli .

Study 1: Anticancer Efficacy

A recent study focused on the anticancer efficacy of this compound. The compound was synthesized and evaluated against several cancer cell lines using the MTT assay. The findings highlighted its potential as a lead compound for developing new anticancer therapies.

Study 2: Antimicrobial Screening

In another investigation, derivatives were screened for their antimicrobial properties. The results indicated that certain analogs exhibited promising activity against both bacterial and fungal strains, suggesting potential therapeutic applications in treating infections.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the isoxazole ring.

- Synthesis of the thiophene and pyridine components.

- Coupling reactions such as Suzuki-Miyaura coupling to form the final product.

常见问题

Q. Basic: What are the established synthetic routes for 5-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide?

Answer:

The synthesis typically involves multi-step reactions:

- Isoxazole ring formation : Nitrile oxide cycloaddition with alkynes or alkenes under controlled conditions (e.g., reflux in dichloromethane) to generate the 5-methylisoxazole-3-carboxamide core .

- Coupling with pyridine-thiophene derivative : A Suzuki-Miyaura or Ullmann coupling reaction may link the isoxazole to the (5-(thiophen-3-yl)pyridin-3-yl)methyl group. Catalysts like Pd(PPh₃)₄ and bases (e.g., K₂CO₃) in dimethylformamide (DMF) are commonly used .

- Purification : Techniques such as column chromatography or recrystallization ensure purity (>95%), monitored via thin-layer chromatography (TLC) or HPLC .

Q. Basic: How is the structural integrity of this compound verified in academic research?

Answer:

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups (e.g., carboxamide at δ 165-170 ppm) and regiochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₆H₁₄N₄O₂S requires 338.08 g/mol) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. Basic: What preliminary biological assays are recommended to evaluate its pharmacological potential?

Answer:

- Enzyme inhibition assays : Test activity against kinases or proteases (e.g., IC₅₀ determination) using fluorescence-based protocols .

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Solubility and stability : Measure logP and metabolic stability in liver microsomes to predict pharmacokinetics .

Q. Advanced: How can researchers optimize synthetic yields while minimizing side products?

Answer:

- Ultrasound-assisted synthesis : Reduces reaction time by 50% and improves yield (e.g., 75% → 90%) via enhanced mass transfer .

- Solvent optimization : Replace DMF with acetonitrile to reduce carboxamide hydrolysis .

- Catalyst screening : Test PdCl₂(dppf) for higher coupling efficiency in thiophene-pyridine bond formation .

Q. Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) to compare IC₅₀ values .

- Control for solvent effects : Replace DMSO with saline buffers in cell-based assays to avoid false positives .

- Orthogonal assays : Validate kinase inhibition via Western blot (target phosphorylation) alongside enzymatic assays .

Q. Advanced: What computational strategies predict target proteins for this compound?

Answer:

- Molecular docking : Use AutoDock Vina to screen against PDB databases (e.g., ATP-binding pockets in kinases) .

- QSAR modeling : Correlate substituent effects (e.g., thiophene vs. phenyl) with activity to prioritize derivatives .

- Molecular dynamics simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates strong target engagement) .

Q. Advanced: What safety protocols are critical for handling this compound?

Answer:

- PPE requirements : Use nitrile gloves, ANSI-approved goggles, and fume hoods to prevent dermal/ocular exposure .

- Waste disposal : Neutralize with 10% NaOH before incineration to avoid sulfur oxide emissions .

- Emergency response : For spills, adsorb with vermiculite and avoid water to prevent aerosolization .

Q. Advanced: How to design SAR studies for derivatives with enhanced activity?

Answer:

- Core modifications : Replace thiophene with furan (lower logP) or add electron-withdrawing groups (e.g., -NO₂) to the pyridine ring .

- Bioisosteric replacements : Substitute isoxazole with 1,2,4-oxadiazole to improve metabolic stability .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond donors (e.g., carboxamide) .

属性

IUPAC Name |

5-methyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-10-4-14(18-20-10)15(19)17-7-11-5-13(8-16-6-11)12-2-3-21-9-12/h2-6,8-9H,7H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKXQYRGAXSMRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。